N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(12-5-2-8-19-12)17-10-11-4-1-7-16-14(11)13-6-3-9-20-13/h1,3-4,6-7,9,12H,2,5,8,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQBIHSNYSOCQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine-Thiophene Intermediate: The initial step involves the coupling of 2-bromopyridine with thiophene-2-boronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Introduction of the Tetrahydrofuran Moiety: The intermediate product is then reacted with tetrahydrofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, alkyl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Piperidine derivatives
Substitution: Alkylated pyridine derivatives
Scientific Research Applications
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It can affect signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Target Compound (34)
- Backbone : Pyridine-thiophene core.
- Carboxamide substituent : Tetrahydrofuran-2-carboxamide.
- Key functional groups: Methylbenzamide side chain, azetidin-3-ylamino group.
Analog 31
Analog 32
- Carboxamide substituent : Cyclopentanecarboxamide.
Analog 33
Analog 35
Analog 36
- Carboxamide substituent : Azetidine-3-carboxamide.
Structural and Functional Data Table
Broader Context of Structural Analogs
- Thiophene-Pyridine Hybrids (): Compounds like AZ257 () and N-[(2S)-2-(4-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide () share carboxamide linkages but diverge in core scaffolds. For example, the thiazolidinone ring in introduces sulfur-based hydrogen-bonding capacity, contrasting with the tetrahydrofuran oxygen .
- Hydrazinyl Derivatives () : Molecules such as 98a–b (thiophene-3-carboxamides with hydrazinyl groups) prioritize reactive intermediates over therapeutic activity, underscoring the target compound’s optimization for drug-like properties .
Biological Activity
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement comprising a tetrahydrofuran ring, a thiophene moiety, and a pyridine ring. Its molecular formula is C14H15N3O2S, with a molecular weight of approximately 288.37 g/mol. This specific configuration is believed to contribute to its varied biological activities.
Antisecretory and Antiulcer Properties
Research indicates that this compound exhibits antisecretory properties, making it a candidate for treating gastrointestinal disorders such as ulcers. Studies have shown that derivatives of this compound can significantly reduce gastric acid secretion, thereby alleviating ulcer symptoms.
Antidepressant and Nootropic Effects
Certain derivatives have been investigated for their potential as antidepressants and nootropic agents . These compounds may influence the central nervous system by modulating neurotransmitter levels, which could be beneficial in treating mood disorders and cognitive impairments.
Inhibition of Inflammatory Pathways
The compound has demonstrated inhibitory effects on enzymes involved in inflammatory pathways, particularly IκB kinase (IKK)-2, which plays a critical role in the NF-κB signaling pathway. This inhibition suggests potential applications in managing inflammatory diseases.
The mechanism of action involves the compound's interaction with specific molecular targets and pathways:
- Molecular Targets : The compound can bind to various enzymes and receptors, modulating their activity.
- Pathways Involved : It affects signaling pathways such as the MAPK/ERK pathway, leading to inhibition of cell growth and induction of apoptosis in cancer cells.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Pyridine-Thiophene Intermediate : Coupling 2-bromopyridine with thiophene-2-boronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
- Introduction of the Tetrahydrofuran Moiety : Reacting the intermediate product with tetrahydrofuran-2-carboxylic acid chloride in the presence of a base like triethylamine.
Table 1: Summary of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide | Similar thiophene-pyridine structure | Antisecretory and antiulcer |
| 2-(2-Pyridyl)tetrahydrothiophene derivatives | Contains tetrahydrothiophene | Antisecretory activity |
| Thiophene carboxamide derivatives | Carboxamide functionality | Inhibitors of IKK enzymes |
Research Insights
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
- Antimicrobial Properties : The compound has also been studied for its antimicrobial properties, indicating effectiveness against certain bacterial strains, which could lead to novel therapeutic applications in infectious diseases .
Q & A
Basic: What are the recommended synthetic strategies for preparing N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide?
The synthesis typically involves multi-step organic reactions, leveraging nucleophilic substitutions and coupling reactions. A common approach includes:
- Step 1: Functionalization of the pyridine ring at the 3-position via alkylation or amidation to introduce the thiophene moiety.
- Step 2: Coupling the tetrahydrofuran-2-carboxamide group using carbodiimide-mediated amidation (e.g., EDC/HOBt) .
- Step 3: Purification via column chromatography or recrystallization to achieve ≥95% purity, with HPLC validation .
Key challenges include controlling steric hindrance from the thiophene-pyridine scaffold and ensuring regioselectivity during coupling.
Basic: How can structural characterization be performed to confirm the compound’s identity?
- X-ray crystallography: Resolve absolute configuration and intermolecular interactions, particularly for the tetrahydrofuran-carboxamide moiety (e.g., C07D213/02 classification) .
- NMR spectroscopy: Use - and -NMR to verify proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, pyridine protons at δ 8.0–8.5 ppm) .
- Mass spectrometry: Confirm molecular weight (e.g., ESI-MS for [M+H] ion) and fragmentation patterns .
Basic: What analytical techniques are critical for assessing purity and stability?
- HPLC: Utilize reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor purity (>98%) and degradation products .
- Thermogravimetric analysis (TGA): Evaluate thermal stability, particularly for the tetrahydrofuran ring, which may undergo oxidative degradation above 150°C .
- Solubility profiling: Test in DMSO, ethanol, and aqueous buffers (pH 1–7.4) to optimize biological assay conditions .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of the pyridine-thiophene intermediate but may require strict anhydrous conditions to prevent hydrolysis .
- Catalyst screening: Palladium-based catalysts (e.g., Pd(PPh)) improve coupling efficiency in Suzuki-Miyaura reactions for thiophene incorporation .
- Temperature control: Maintain ≤60°C during amidation to avoid racemization of the tetrahydrofuran carboxamide .
Advanced: What mechanistic insights exist for its biological activity?
The compound’s thiophene-pyridine core may interact with nicotinamide-dependent enzymes (e.g., PARP or sirtuins), while the tetrahydrofuran-carboxamide group enhances membrane permeability .
- Enzyme inhibition assays: Use fluorescence polarization or SPR to measure binding affinity (K) against target proteins .
- Molecular docking: Model interactions with catalytic sites (e.g., NAD-binding pockets) to guide SAR .
Advanced: How should researchers address stability and handling challenges?
- Storage: Store at –20°C under inert gas (Ar/N) to prevent oxidation of the thiophene ring .
- Handling: Use gloveboxes for moisture-sensitive steps (e.g., amidation) to avoid hydrolysis .
- Degradation analysis: Monitor via LC-MS for sulfoxide formation (thiophene oxidation) or ring-opening of tetrahydrofuran .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
- Analog synthesis: Modify the tetrahydrofuran ring (e.g., replace with pyrrolidine) or thiophene substituents (e.g., halogenation) to assess impact on bioactivity .
- Biological profiling: Test analogs against kinase panels or apoptosis assays to identify critical pharmacophores .
- Data correlation: Use multivariate analysis to link logP, polar surface area, and IC values .
Advanced: How to resolve contradictory data in biological assays?
- Source validation: Cross-check purity (HPLC) and stereochemistry (CD spectroscopy) to rule out batch variability .
- Assay conditions: Optimize cell permeability (e.g., use serum-free media) and confirm target engagement via CRISPR knockout controls .
- Meta-analysis: Compare results with structurally related compounds (e.g., thieno[2,3-b]pyridines) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
